molecular formula C6H9NO B2368062 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3; 1486519-87-2

3-Azabicyclo[3.1.1]heptan-6-one

Cat. No.: B2368062
CAS No.: 1420793-66-3; 1486519-87-2
M. Wt: 111.144
InChI Key: FVNUZDIUQQCLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.1]heptan-6-one (CAS 1240526-26-4) is a bicyclic ketone that serves as a versatile and valuable synthon in medicinal chemistry and drug discovery research. This compound features the 3-azabicyclo[3.1.1]heptane skeleton, a bridged bicyclic framework that incorporates both amine and ketone functionalities, making it a privileged scaffold for constructing conformationally restricted molecules . Analogs based on the 3-azabicyclo[3.1.1]heptane core are of significant interest due to their potential for enhanced biological activity compared to their monocyclic counterparts . This structure is a key precursor in the synthesis of novel heteroaryl-annulated bicyclic morpholines and other complex molecular architectures . As such, it is an indispensable building block for researchers working in high-value areas such as the development of new clinical candidates and pharmacological probes. The ketone group at the 6-position provides a reactive handle for further synthetic elaboration, allowing for the introduction of diverse substituents. This product is intended for research and development purposes only and must be handled by qualified professionals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. IDENTITY CAS Number: 1240526-26-4 Molecular Formula: C7H11NO Molecular Weight: 125.17 g/mol SMILES: O=C1C2CN(C)CC1C2 SAFETY INFORMATION Please refer to the Safety Data Sheet (SDS) before use. For laboratory and research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUZDIUQQCLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Structure: Benzyl substitution at the nitrogen atom (C₁₃H₁₅NO, molecular weight: 201.27) .
  • Synthesis : Achieved via a two-step process involving cyclization and benzyl group introduction, yielding multigram quantities .
  • Applications: Serves as a key intermediate for piperidine derivatives in drug design. Selective functionalization of the cyclobutane ring enables access to novel bioactive molecules .
  • Spectroscopy : Distinct ¹H NMR signals at δ 2.32 (NCH₃) and ¹³C NMR peaks at δ 139.54 (quaternary Ph carbon) confirm steric and electronic effects of the benzyl group .

3-Methyl-3-azabicyclo[3.1.1]heptan-6-one

  • Structure: Methyl substitution (C₇H₁₁NO, molecular weight: 125.17 inferred from MS m/z: 171 for derivative) .
  • Synthesis : Prepared via alkylation or reductive amination routes.
  • Spectroscopy : ¹³C NMR δ 43.12 (NCH₃) and MS m/z: 171 highlight reduced steric hindrance compared to the benzyl analog .

3-Ethyl- and 3-Isopropyl Derivatives

  • 3-Ethyl: CAS 1240529-21-8 (C₈H₁₃NO, molecular weight: 139.19) .
  • 3-Isopropyl: CAS 1240529-24-1 (C₉H₁₅NO, molecular weight: 153.22) .

Bicyclic Lactams with Varied Ring Systems

6-Azabicyclo[3.2.0]heptan-7-one

  • Structure: A smaller bicyclic system with a fused cyclopropane and pyrrolidinone (CAS: 22031-52-3) .
  • Applications : Studied for configurational analysis using chiral NMR reagents and as cysteine protease inhibitors .
  • Contrast : The [3.2.0] ring system introduces different torsional strain and hydrogen-bonding capabilities compared to [3.1.1] systems .

1-Azabicyclo[3.1.1]heptan-6-one

  • Synthesis Challenges : Attempts to synthesize this isomer via Williams’ method faced limitations in ring closure efficiency .
  • Implications : Highlights the sensitivity of bicyclic lactam synthesis to substitution patterns and reaction conditions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Spectral Data (¹³C NMR δ) Applications
3-Azabicyclo[3.1.1]heptan-6-one HCl 1420793-66-3 C₆H₁₀ClNO 147.60 N/A Lab reagent
3-Benzyl derivative 1240529-14-9 C₁₃H₁₅NO 201.27 139.54 (Ph quaternary) Medicinal building block
3-Methyl derivative N/A C₇H₁₁NO 125.17 43.12 (NCH₃) Structural studies
6-Azabicyclo[3.2.0]heptan-7-one 22031-52-3 C₆H₇NO 109.12 176.5 (carbonyl) Enzyme inhibition

Research Findings and Implications

  • Synthetic Flexibility : The benzyl derivative’s efficient synthesis (97% yield for intermediates) underscores its utility in scalable medicinal chemistry .
  • Spectroscopic Trends : Alkyl substituents induce predictable upfield/downfield shifts in NMR, aiding structural elucidation .
  • Drug Design : Conformational restriction in [3.1.1] systems improves target binding selectivity, as seen in spirocyclic oxetanyl nitrile reductions .

Preparation Methods

Two-Step Multigram Synthesis

The most widely cited method for synthesizing 3-azabicyclo[3.1.1]heptan-6-one involves a two-step protocol starting from cyclobutanone and N,N-bis(methoxymethyl)benzylamine (Figure 1).

Step 1: Condensation Reaction
Cyclobutanone reacts with N,N-bis(methoxymethyl)benzylamine in acetonitrile at 40°C under catalytic conditions using chlorotrimethylsilane (TMSCl). This step forms a spirocyclic intermediate through a cascade Mannich reaction and intramolecular cyclization. The reaction achieves a 91% yield after 24 hours.

Step 2: Hydrolysis
The intermediate undergoes acidic hydrolysis (HCl, H₂O/THF) to cleave the benzyl group and methoxymethyl protecting groups, yielding 3-azabicyclo[3.1.1]heptan-6-one. This step proceeds quantitatively under mild conditions.

Table 1: Reaction Conditions for Two-Step Synthesis

Parameter Step 1 Step 2
Solvent Acetonitrile THF/H₂O (3:1)
Temperature 40°C 25°C
Catalyst TMSCl (1.1 equiv) HCl (6.0 equiv)
Time 24 hours 2 hours
Yield 91% >99%

Alternative Route: Reduction of Spirocyclic Oxetanyl Nitriles

A scalable alternative employs spirocyclic oxetanyl nitriles as precursors (Figure 2). Nitrile reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C generates the corresponding amine, which undergoes intramolecular cyclization under basic conditions (K₂CO₃, methanol) to form the bicyclic framework. This method achieves an 85% overall yield and avoids the use of protective groups.

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. In the two-step method, acetonitrile enhances the electrophilicity of the iminium intermediate, accelerating cyclization. Lower temperatures (≤40°C) minimize side reactions such as over-alkylation, while higher temperatures reduce reaction times but compromise yields.

Catalytic Enhancements

Replacing TMSCl with boron trifluoride diethyl etherate (BF₃·Et₂O) in Step 1 improves reaction rates but requires stringent moisture control. BF₃·Et₂O reduces the condensation time to 12 hours with comparable yields (89%).

Industrial Production Considerations

Scalability challenges arise from the hygroscopic nature of intermediates and the need for inert atmospheres. Pilot-scale trials have demonstrated that continuous flow reactors mitigate these issues by ensuring precise temperature control and reducing exposure to ambient moisture.

Table 2: Scalability Metrics for Industrial Methods

Parameter Batch Process Continuous Flow
Throughput 500 g/day 2 kg/day
Purity 95% 98%
Solvent Recovery 70% 90%
Energy Consumption High Moderate

Comparative Analysis of Synthetic Methods

The two-step method remains favored for its high yields and simplicity, but the oxetanyl nitrile route offers advantages in scalability and reduced reliance on protective groups.

Table 3: Method Comparison

Criterion Two-Step Method Oxetanyl Nitrile Route
Overall Yield 91% 85%
Scalability Moderate High
Protective Groups Required Not required
Reaction Complexity Low Moderate

Q & A

Q. What are the standard synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-one?

The primary synthesis involves a two-step process:

  • Step 1 : Reacting cyclobutanone with N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile at 40°C for 3 hours, followed by 16 hours at room temperature. The intermediate, 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane, is isolated after adjusting the pH to 8 with NaHCO₃ and extracting with EtOAc .
  • Step 2 : Cleavage of the dimethoxy group using trifluoroacetic acid (TFA) at 50°C overnight, followed by neutralization with NaHCO₃ and purification via flash column chromatography (CH₂Cl₂ eluent). This yields 3-azabicyclo[3.1.1]heptan-6-one with 89% efficiency and a melting point of 74°C .
  • Key Characterization : 13C NMR^{13}\text{C NMR} (CDCl₃): δ 21.40 (cyclobutane CH₂), 48.44 (OCH₃), 103.70 (quaternary C-OCH₃). MS: m/z 247 [M+H]⁺ .

Q. How is the stereochemistry of 3-Azabicyclo[3.1.1]heptan-6-one derivatives determined?

Stereochemical assignments rely on NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For example, in alcohol derivatives, spatial proximities between protons (e.g., axial vs. equatorial positions) are mapped to confirm configurations. This method is critical for resolving ambiguities in bicyclic systems where traditional NMR splitting patterns are insufficient .

Advanced Research Questions

Q. How can the reactivity of 3-Azabicyclo[3.1.1]heptan-6-one be exploited to synthesize bioactive molecules?

The ketone group at position 6 enables functionalization via:

  • Reductive Amination : Reacting with primary amines under H₂/Pd-C to form secondary amines for drug-like scaffolds.
  • Grignard Additions : Introducing alkyl/aryl groups to enhance lipophilicity for CNS-targeting compounds.
  • Derivatization for Drug Design : Replacing the pyridine ring in Rupatidine (an antihistamine) with the 3-azabicyclo[3.1.1]heptane core improved solubility and metabolic stability, demonstrating its utility in medicinal chemistry .

Q. What analytical methods are critical for characterizing 3-Azabicyclo[3.1.1]heptan-6-one derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (500 MHz, CDCl₃) for structural elucidation, supplemented by DEPT experiments to distinguish CH, CH₂, and CH₃ groups .
  • Mass Spectrometry (CI-MS) : Confirms molecular weight and fragmentation patterns (e.g., Agilent 1100 LCMSD SL) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, though this requires high-purity samples .

Contradictions and Limitations

  • Stereochemical Challenges : While NOESY resolves most configurations, dynamic ring puckering in solution may complicate interpretations .
  • Scalability : The use of TFA in Step 2 requires careful handling due to corrosivity, though yields remain high .

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